molecular formula C10H13NO B155210 Chroman-3-ylmethanamine CAS No. 10185-46-3

Chroman-3-ylmethanamine

Cat. No. B155210
CAS RN: 10185-46-3
M. Wt: 163.22 g/mol
InChI Key: CLWNCRSSFMSHDL-UHFFFAOYSA-N
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Description

Chroman-3-ylmethanamine is a chemical compound that is part of the chromone family, which is known for its diverse biological activities and presence in various pharmaceutical agents. The chromone core is a common motif in medicinal chemistry, often associated with anti-inflammatory, antiallergic, and other therapeutic properties.

Synthesis Analysis

The synthesis of chroman-3-ylmethanamine derivatives can be achieved through various methods. One approach involves the tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides under transition metal- and additive-free conditions, which can be scaled up to gram level with high yields . Another method includes the uncatalyzed addition of indoles and N-methylpyrrole to 3-formylchromones, leading to the formation of (chromon-3-yl)bis(indol-3-yl)methanes and E-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chroman-4-ones under solvent-free conditions . Additionally, 3-hydroxymethylchromones can undergo transformation in the presence of Cs2CO3 in toluene or xylene to afford "trimeric" chromones, 3,3-bis-(4-chromone-3-ylmethyl)-chroman-4-ones .

Molecular Structure Analysis

The molecular structure of chroman-3-ylmethanamine derivatives is characterized by the chromone backbone, which can be further modified to enhance biological activity. The structure of the trimeric chromones, for instance, has been confirmed by single-crystal x-ray diffraction study, indicating the potential for complex molecular architectures within this family .

Chemical Reactions Analysis

Chemical reactions involving chroman-3-ylmethanamine derivatives are diverse. For example, (chromon-3-yl)bis(indol-3-yl)methanes can react with guanidine carbonate and hydrazine hydrate to form corresponding pyrimidines and pyrazoles . Another reaction pathway includes the synthesis of 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones through the reaction of 3-formylchromone with aroylhydrazines, followed by transformation into 1,3-dipoles and intramolecular ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman-3-ylmethanamine derivatives are influenced by their molecular structure. The presence of various substituents on the chromone core can significantly alter properties such as solubility, stability, and reactivity. For instance, the antiallergic activity of 3-(1H-tetrazol-5-yl)chromones has been demonstrated in the rat passive cutaneous anaphylaxis test, and these compounds are active when administered orally, suggesting good bioavailability and potential for the treatment of asthma .

Scientific Research Applications

Synthesis and Characterization

Chroman-3-ylmethanamine derivatives have been synthesized and characterized through various chemical reactions, highlighting their potential as versatile scaffolds in medicinal chemistry. The synthesis processes often involve reactions under specific conditions to yield compounds with desired properties, such as anti-cancer activities or as building blocks in drug discovery. These syntheses are characterized using techniques like FT-IR, NMR, and mass spectroscopy, confirming the structure and purity of the compounds.

For instance, a novel thiophenylchromane compound synthesized from 3-acetyl-4-hydroxycoumarin and thiophen-2-ylmethanamine showed moderate anticancer activity, highlighting its potential therapeutic applications (Vaseghi et al., 2021). Another study focused on the uncatalyzed addition of indoles and N-methylpyrrole to 3-formylchromones, yielding chromon-3-yl derivatives with potential for further chemical transformations (Sosnovskikh et al., 2008).

Biological Evaluations

Several studies have evaluated the biological activities of chroman-3-ylmethanamine derivatives, showing promise in fields such as anticancer research, neuroprotection, and photodynamic therapy. For example, a study on the synthesis and biological evaluation of chromone-3-carboxamides aimed to identify lead compounds for treating various diseases, indicating the potential of chroman-3-ylmethanamine derivatives in drug discovery (Gordon et al., 2020).

Potential in Drug Delivery and Therapy

Chroman-3-ylmethanamine derivatives have also been explored for their use in drug delivery systems and therapeutic applications. For instance, perylene-3-ylmethanol nanoparticles have been developed for drug delivery, showcasing the multifunctional roles of such derivatives in therapeutics and real-time monitoring of drug release (Jana et al., 2012).

Environmental and Biotechnological Applications

Beyond their potential in medicinal chemistry and therapy, chroman-3-ylmethanamine derivatives have applications in environmental science and biotechnology. The interaction of chromium with microorganisms and plants, for example, highlights the environmental relevance of such compounds, suggesting their utility in bioremediation and the study of metal resistance mechanisms (Cervantes et al., 2001).

Safety And Hazards

The safety data sheet for Chroman-3-ylmethanamine suggests that if inhaled, the victim should be moved into fresh air . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, and vomiting should not be induced .

Future Directions

Relevant Papers

One relevant paper titled “Chroman-3-amides as potent Rho kinase inhibitors” discusses the potential of Chroman-3-amides, which could be related to Chroman-3-ylmethanamine, as potent Rho kinase inhibitors . Another paper titled “Chromanone-A Prerogative Therapeutic Scaffold: An Overview” discusses the importance of Chromanone, a related compound, in medicinal chemistry .

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNCRSSFMSHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407179
Record name Chroman-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-3-ylmethanamine

CAS RN

10185-46-3
Record name Chroman-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine
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